Dinosebmethylether

Übersicht

Beschreibung

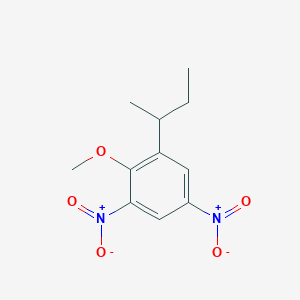

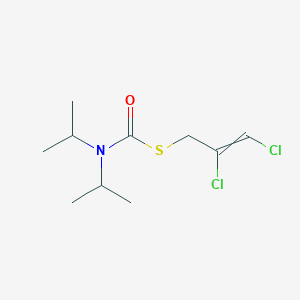

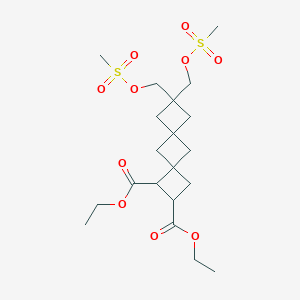

Anisole, 2-sec-butyl-4,6-dinitro-, also known as Dinoseb methyl ether, is a chemical compound with the molecular formula C11H14N2O5 . It has a molecular weight of 254.24 g/mol .

Molecular Structure Analysis

The molecular structure of Anisole, 2-sec-butyl-4,6-dinitro- consists of a benzene ring substituted with a methoxy group and two nitro groups . The IUPAC name for this compound is 1-butan-2-yl-2-methoxy-3,5-dinitrobenzene .Physical And Chemical Properties Analysis

Anisole, 2-sec-butyl-4,6-dinitro- has several computed properties. It has a molecular weight of 254.24 g/mol, a XLogP3 of 3.3, and a topological polar surface area of 101 Ų . It has no hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds .Wissenschaftliche Forschungsanwendungen

Analytischer Standard für die Umweltüberwachung

Dinosebmethylether wird als analytischer Standard in der Umweltüberwachung verwendet. Er hilft beim Nachweis und der Quantifizierung von Pestizidrückständen in verschiedenen Umweltproben durch Techniken wie Gaschromatographie (GC) und Hochleistungsflüssigkeitschromatographie (HPLC) .

Landwirtschaftliche Forschung

In der Landwirtschaft dient DNBPME als Referenzverbindung zur Untersuchung des Verhaltens und der Auswirkungen von Pestiziden. Es hilft, die Abbauwege und die Persistenz von Pestiziden in Nutzpflanzen und Böden zu verstehen .

Forensik und Toxikologie

DNBPME wird in der Forensik und Toxikologie eingesetzt, um das Vorhandensein von toxischen Substanzen in biologischen Proben zu identifizieren. Seine Rolle ist entscheidend bei der Analyse von Vergiftungsfällen und bei der Untersuchung von Drogenmissbrauch .

Safety and Hazards

Anisole, 2-sec-butyl-4,6-dinitro- is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Wirkmechanismus

Dinoseb methyl ether, also known as DNBPME or Anisole, 2-sec-butyl-4,6-dinitro-, is a compound with the molecular formula C11H14N2O5 . This article will discuss its mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.

Target of Action

It is related to dinoseb, a herbicide in the dinitrophenol family . Dinoseb is known to act as an uncoupler of oxidative phosphorylation

Mode of Action

If it acts similarly to dinoseb, it may function as an uncoupler of oxidative phosphorylation . Uncouplers disrupt the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation .

Biochemical Pathways

If it acts similarly to Dinoseb, it may affect the electron transport chain in mitochondria by disrupting the proton gradient . This could lead to downstream effects such as decreased ATP production and increased heat generation .

Pharmacokinetics

Dinoseb is known to be metabolized via oxidation of the methyl groups on the sec-butyl side chain, conjugation of the phenolic products, and the formation of many uncharacterized metabolites

Result of Action

If it acts similarly to Dinoseb, it may lead to decreased ATP production and increased heat generation at the cellular level due to its potential role as an uncoupler of oxidative phosphorylation .

Biochemische Analyse

Cellular Effects

The cellular effects of Dinoseb methyl ether are not well-documented. It is known that nitroaromatic compounds can have various effects on cells and cellular processes. For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Dinoseb methyl ether is not fully understood. It is known that Dinoseb, a closely related compound, acts as an uncoupler of oxidative phosphorylation. It is a weak acid that can pass through lipid membranes when it’s in the undissociated form. It uses this property to transport protons through the inner mitochondrial membrane

Temporal Effects in Laboratory Settings

It is known that nitroaromatic compounds can undergo various changes over time in laboratory settings

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages in animal models

Metabolic Pathways

It is known that nitroaromatic compounds can be involved in various metabolic pathways

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues in various ways

Subcellular Localization

It is known that chemical compounds can have various subcellular localizations and that these localizations can affect their activity or function

Eigenschaften

IUPAC Name |

1-butan-2-yl-2-methoxy-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-4-7(2)9-5-8(12(14)15)6-10(13(16)17)11(9)18-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYHORVGKZXEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863692 | |

| Record name | 1-(Butan-2-yl)-2-methoxy-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6099-79-2 | |

| Record name | Dinoseb, methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(butan-2-yl)-2-methoxy-3,5-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B165993.png)

![Benzyl N-[(2'-(Trityltetrazol-5-yl-1,1'-biphenyl-4-yl]-methyl-2-amino-3-methylbutanoate](/img/structure/B166024.png)